(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

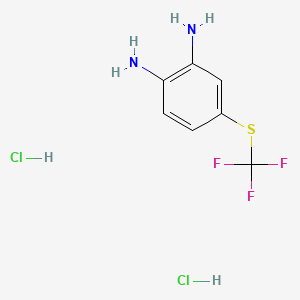

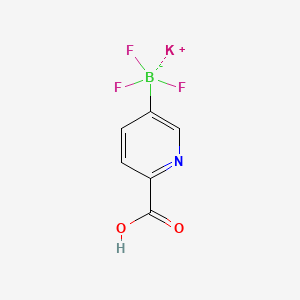

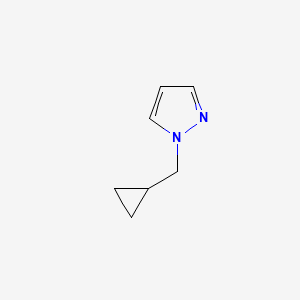

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid, also known as DMAP or DMAPA, is a chiral auxiliary commonly used in organic synthesis. It has a structure of a pyrrolidine ring attached to a carboxylic acid and a dimethylamino group. DMAP is a white crystalline solid that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Meng et al. (2015) reported the use of 4-(Dimethylamino)pyridine as an excellent catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, suggesting potential application in organic synthesis and catalysis (Meng, Liu, Liu, & Wang, 2015).

Sunggak et al. (1984) utilized 4-dimethylamino pyridine as a catalyst for direct esterification of carboxylic acids, indicating its role in facilitating ester formation under mild conditions (Sunggak, Lee Jae, & Ko Young, 1984).

Ishihara and Lu (2016) described a cooperative catalysis using arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide for dehydrative condensation between carboxylic acids and amines, useful in amide bond formation (Ishihara & Lu, 2016).

Wang et al. (2001) explored the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's relevance in medicinal chemistry and drug development (Wang et al., 2001).

Singh, Rawat, & Sahu (2014) conducted a study on a pyrrole containing chalcone derivative, which involved 4-dimethylamino-benzaldehyde, highlighting its potential in the synthesis of new heterocyclic compounds and non-linear optical materials (Singh, Rawat, & Sahu, 2014).

Shiina, Ibuka, & Kubota (2002) used 4-(dimethylamino)pyridine in a new condensation reaction for synthesizing carboxylic esters, underscoring its utility in organic synthesis (Shiina, Ibuka, & Kubota, 2002).

Umehara, Ueda, & Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides using 4-(dimethylamino)pyridine, showcasing its application in acylation reactions (Umehara, Ueda, & Tokuyama, 2016).

Wash, Maverick, Chiefari, & Lightner (1997) studied the intermolecular hydrogen bonding between an amide and carboxylic acid group, which involved a compound with a pyridine terminus, suggesting its significance in molecular recognition (Wash, Maverick, Chiefari, & Lightner, 1997).

Propiedades

IUPAC Name |

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSMGLNAVKBLPB-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C[C@H](NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)